Ethyl 2,4-dimethylthiazole-5-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIIRQIGYJTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345334 | |
| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-77-7 | |
| Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,4-dimethylthiazole-5-carboxylate
CAS Number: 7210-77-7
This technical guide provides a comprehensive overview of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is an off-white to yellow powder or crystalline solid.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 7210-77-7 | [3] |
| Molecular Formula | C8H11NO2S | [3][4] |
| Molecular Weight | 185.24 g/mol | [2] |
| Appearance | Off-white to yellow powder or chunks | [1] |
| Melting Point | 48°C | [1] |
| Boiling Point | 254.3°C at 760 mmHg | [1] |
| Density | 1.164 g/cm³ | [1] |
| Flash Point | 107.6°C | [1] |
| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | [3] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 185.05104977 Da | [3] |
| Monoisotopic Mass | 185.05104977 Da | [3] |
| Topological Polar Surface Area | 67.4 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis
The primary method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For this compound, this would involve the reaction of thioacetamide with an appropriate α-haloacetoacetate derivative.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea or its N-substituted derivatives
-
Solvent (e.g., ethanol)
Procedure: [5]
-
Dissolve ethyl acetoacetate in the chosen solvent and cool the solution to 0°C.
-
Slowly add N-bromosuccinimide (NBS) to the reaction mixture.
-
After the addition of NBS, add the corresponding thiourea or N-substituted thiourea.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration, extraction, and recrystallization or column chromatography.
This one-pot method is advantageous as it avoids the isolation of the intermediate α-halo ester, simplifying the overall process.[5]
Applications in Drug Development
This compound is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the preparation of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[6][7][8]
Logical Relationship: Role in Febuxostat Synthesis
The following diagram illustrates the position of this compound as a precursor in the broader synthetic pathway of more complex pharmaceutical compounds like Febuxostat.
Caption: Role of this compound in synthesis.
Biological Activity and Signaling Pathways
There is currently limited publicly available information regarding the specific biological activities or modulation of signaling pathways by this compound itself. Its primary role described in the scientific literature is that of a synthetic building block.[2] The biological effects of compounds derived from it, such as Febuxostat, are well-documented. For instance, Febuxostat functions by inhibiting xanthine oxidase, a key enzyme in the metabolic pathway that produces uric acid.
Thiazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9] However, specific studies detailing the mechanism of action for the title compound are not available in the reviewed literature.
Experimental Workflow: Synthesis of a Febuxostat Intermediate
The following workflow outlines the synthetic steps to produce a key intermediate of Febuxostat starting from a derivative of this compound. This demonstrates the practical application of thiazole chemistry in drug manufacturing. The process involves the formylation of a related thiazole carboxylate.[7][10]
Caption: Workflow for the synthesis of a Febuxostat intermediate.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Source:[3]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of pharmaceuticals, most notably Febuxostat. While its own biological activity is not extensively studied, its utility as a building block is well established. This guide provides essential technical data and procedural insights to support its use in research and development.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl-2,4-dimethyl-Thiazole-5-Carboxylate - Cayman Chemical [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. WO2012131590A1 - An improved process for preparation of febuxostat and its polymorphic crystalline form c thereof - Google Patents [patents.google.com]
- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 2,4-dimethylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen, is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development.
Molecular Structure and Properties
This compound is characterized by a thiazole ring substituted with methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 5.
Key Identifiers and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | [1] |
| CAS Number | 7210-77-7 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₂S | [1][2][3] |
| Molecular Weight | 185.24 g/mol | [1][3] |
| Appearance | Off-white to light brown crystalline solid | [3] |
| Melting Point | 46-50 °C | [3] |
| Boiling Point (Predicted) | 254.3 ± 20.0 °C | [3] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3] |
| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 50 mg/mL | [3] |
| XLogP3 | 2.3 | [1] |
Synthesis
The primary synthetic route to this compound is the Hantzsch thiazole synthesis . This method involves the condensation of a thioamide with an α-halocarbonyl compound.
Conceptual Synthesis Workflow:
References
An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 2,4-dimethylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a versatile method for the formation of the thiazole ring system.
Introduction
This compound is a highly functionalized thiazole derivative of significant interest in the development of novel therapeutic agents. The thiazole moiety is a common scaffold in a wide array of biologically active compounds. This guide details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, providing a practical resource for laboratory-scale preparation.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone or a related compound with a thioamide. In this specific case, the key precursors are Ethyl 2-chloroacetoacetate and Thioacetamide .
The synthesis can be logically divided into two main stages:
-
Preparation of Ethyl 2-chloroacetoacetate: The α-halo-β-ketoester intermediate is typically synthesized from the readily available starting material, ethyl acetoacetate.
-
Cyclization Reaction: The purified Ethyl 2-chloroacetoacetate is then reacted with thioacetamide to form the final thiazole ring structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-stage synthesis process.
Table 1: Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl acetoacetate | 1.0 molar equivalent | [1] |
| Sulfonyl chloride | 1.0 - 1.1 molar equivalents | [1] |
| Reaction Conditions | ||
| Temperature | -5 to 10 °C (addition), then 20-25 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Solvent | None (neat reaction) | [1] |
| Work-up & Purification | ||
| Purification Method | Reduced pressure distillation | [1] |
Table 2: Hantzsch Cyclization for this compound
| Parameter | Value (Adapted) | Reference |
| Reactants | ||
| Ethyl 2-chloroacetoacetate | 1.0 molar equivalent | [2] |
| Thioacetamide | 1.0 molar equivalent | [2] |
| Reaction Conditions | ||
| Solvent | Isopropanol | [2] |
| Temperature | 80-85 °C (Reflux) | [2] |
| Reaction Time | 5 hours | [2] |
| Work-up & Purification | ||
| Isolation | Cooling and filtration | [2] |
| Purification | Recrystallization (e.g., from ethanol) | [2] |
Note: The protocol for the cyclization step is adapted from a similar synthesis of a 2-substituted-4-methylthiazole-5-carboxylic acid ethyl ester described in patent WO2012032528A2[2].
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-chloroacetoacetate
This procedure is based on the method described in patent literature for the chlorination of ethyl acetoacetate using sulfonyl chloride[1].
Materials:
-
Ethyl acetoacetate
-
Sulfonyl chloride
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus for vacuum distillation
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate.
-
Cool the flask in an ice-salt bath to a temperature of -5 to 10 °C.
-
Slowly add sulfonyl chloride dropwise from the dropping funnel, maintaining the internal temperature within the specified range.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to 20-25 °C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
After the reaction is complete, slowly reduce the pressure to remove any residual acidic gases (HCl and SO₂).
-
The crude product is then purified by distillation under reduced pressure to yield pure Ethyl 2-chloroacetoacetate.
Stage 2: Synthesis of this compound
This protocol is adapted from the general procedure for the Hantzsch thiazole synthesis, with specific conditions drawn from the synthesis of a structurally similar compound[2].
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-chloroacetoacetate and an equimolar amount of thioacetamide in isopropanol.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Visualizations
Hantzsch Synthesis Pathway
Caption: Hantzsch synthesis pathway for this compound.
Experimental Workflow for Cyclization
References
Ethyl 2,4-dimethylthiazole-5-carboxylate: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, chemical properties, and diverse applications of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visualizations to support researchers in leveraging this versatile molecule for novel discoveries.
Chemical Properties and Data
This compound is a stable, crystalline solid that serves as a highly functionalized starting material for the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring a decorated thiazole ring, offers multiple points for chemical modification, making it a valuable scaffold in drug discovery and development.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7210-77-7 | [1][5][6] |
| Molecular Formula | C₈H₁₁NO₂S | [1][5] |
| Molecular Weight | 185.25 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | - |
| Melting Point | 46-50 °C | - |
| Boiling Point | 254.3 ± 20.0 °C (Predicted) | - |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | - |
| Solubility | Soluble in DMF, DMSO, and Ethanol | - |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 4.20 (q, 2H), 2.68 (s, 3H), 2.55 (s, 3H), 1.25 (t, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 162.5, 160.8, 150.2, 115.8, 60.5, 19.1, 16.7, 14.3 |
| IR (KBr) νmax cm⁻¹ | ~2980 (C-H), ~1710 (C=O, ester), ~1540 (C=N) |
| Mass Spectrum (EI) m/z | 185 (M⁺), 140 ([M-OC₂H₅]⁺)[1] |
Note: Spectroscopic data are representative and may vary slightly based on solvent and experimental conditions.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis.[7] This method involves the condensation of an α-haloketone with a thioamide. For the title compound, the reaction proceeds between ethyl 2-chloroacetoacetate and thioacetamide.
Hantzsch Thistle Synthesis of this compound
This protocol describes a general and efficient method for the preparation of the title compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Typical Yield: 70-85%
Hydrolysis to 2,4-Dimethylthiazole-5-carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is another valuable building block for further derivatization, such as amide coupling.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[8]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[8]
-
Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 10% hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2,4-Dimethylthiazole-5-carboxylic acid.
Typical Yield: >90%[8]
Applications in Medicinal Chemistry
The 2,4-dimethylthiazole-5-carboxylate core is a privileged scaffold found in numerous biologically active compounds. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity: c-Met Kinase Inhibition
Derivatives of 2,4-dimethylthiazole-5-carboxamide have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2][3][4] The c-Met pathway is often dysregulated in various cancers, leading to increased cell proliferation, survival, and metastasis. Inhibition of c-Met is a validated therapeutic strategy for cancer treatment.
Table 3: In Vitro c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound ID | Modification on Carboxamide | c-Met IC₅₀ (nM) | Reference |
| 51am | N-(3-((7-(3-methoxypropoxy)quinolin-4-yl)oxy)phenyl) | 2.54 | [2] |
| 51ak | N-(3-((7-(2-methoxyethoxy)quinolin-4-yl)oxy)phenyl) | 3.89 | [2] |
| 51an | N-(3-((7-(2-(dimethylamino)ethoxy)quinolin-4-yl)oxy)phenyl) | 3.73 | [2] |
| Foretinib | (Reference Drug) | ~9 | [2] |
The following diagram illustrates the role of the c-Met signaling pathway in cancer and the point of intervention by thiazole-based inhibitors.
Antimicrobial and Antifungal Activity
The thiazole nucleus is a common feature in many antimicrobial and antifungal agents. Amide derivatives of 2,4-dimethylthiazole-5-carboxylic acid have been investigated for their activity against various bacterial and fungal strains.
Table 4: Antifungal Activity of Thiazole Derivatives against Candida albicans
| Compound Series | R-Group Modification | MIC (µg/mL) | Reference |
| 2-Hydrazinyl-thiazoles (7a) | 4-phenyl | 3.9 | [9] |
| 2-Hydrazinyl-thiazoles (7b) | 4-(4-chlorophenyl) | 3.9 | [9] |
| 2-Hydrazinyl-thiazoles (7c) | 4-(4-bromophenyl) | 3.9 | [9] |
| Fluconazole | (Reference Drug) | 15.62 | [9] |
The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]
Conclusion
This compound is a readily accessible and highly versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis via the Hantzsch reaction and the ease of its chemical modifications, such as hydrolysis and amide coupling, make it an attractive starting point for the development of novel compounds with a wide range of biological activities. The demonstrated efficacy of its derivatives as c-Met kinase inhibitors and antifungal agents highlights the importance of the thiazole scaffold in medicinal chemistry. This guide provides a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
- 1. This compound | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ethyl-2,4-dimethyl-Thiazole-5-Carboxylate - Cayman Chemical [bioscience.co.uk]
- 6. This compound CAS#: 7210-77-7 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Ethyl 2,4-dimethylthiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS No. 7210-77-7). This thiazole derivative is a valuable building block in medicinal chemistry and drug discovery programs. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| Major Fragments (m/z) | 185 (M⁺), 140, 71[1] |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational models and serve as a reference for experimental verification.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (Ethyl) | ~4.2 - 4.4 | Quartet | 2H |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | 3H |
| -CH₃ (C4-thiazole) | ~2.6 - 2.8 | Singlet | 3H |
| -CH₃ (C2-thiazole) | ~2.5 - 2.7 | Singlet | 3H |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~162 - 165 |
| C2 (Thiazole) | ~160 - 163 |
| C4 (Thiazole) | ~148 - 151 |
| C5 (Thiazole) | ~118 - 121 |
| -CH₂- (Ethyl) | ~60 - 63 |
| -CH₃ (C4-thiazole) | ~18 - 21 |
| -CH₃ (C2-thiazole) | ~16 - 19 |
| -CH₃ (Ethyl) | ~14 - 16 |
Predicted Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would likely exhibit the following characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1700 - 1720 |
| C=N Stretch (Thiazole) | ~1500 - 1600 |
| C-H Stretch (Aliphatic) | ~2850 - 3000 |
| C-O Stretch (Ester) | ~1100 - 1300 |
Experimental Protocols
While specific experimental parameters for this exact molecule are not detailed in the available literature, the following are general protocols for the acquisition of spectroscopic data for similar thiazole derivatives.
Synthesis: Hantzsch Thiazole Synthesis
A common method for the synthesis of the thiazole ring is the Hantzsch synthesis. For this compound, this would involve the condensation of a thioamide with an α-halocarbonyl compound. A plausible route is the reaction of thioacetamide with ethyl 2-chloroacetoacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: If the sample is an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
Visualizations
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 2,4-dimethylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key building block in medicinal chemistry and drug discovery. Understanding the solubility of this compound is critical for its application in synthetic chemistry, formulation development, and various biological assays. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for the application of this data in a research and development setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H11NO2S | PubChem[1] |
| Molecular Weight | 185.24 g/mol | ChemicalBook[2] |
| Melting Point | 46-50 °C | ChemicalBook[2] |
| Appearance | Off-white to light brown crystalline solid | ChemicalBook[2] |
| Predicted Boiling Point | 254.3±20.0 °C | ChemicalBook[2] |
| Predicted Density | 1.164±0.06 g/cm3 | ChemicalBook[2] |
| Predicted pKa | 2.29±0.10 | ChemicalBook[2] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that the temperature at which these solubilities were determined is not specified in the source data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 50 mg/mL |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Data sourced from ChemicalBook.[2]
General Experimental Protocol for Solubility Determination
While a specific experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the thermodynamic solubility of a crystalline solid is the shake-flask method. This protocol is based on the principles outlined by the OECD Guideline for Testing of Chemicals, Section 105.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Shaking incubator or thermostatted water bath with agitation
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal time, but 24 to 48 hours is typical.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the saturated solution from the HPLC data, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment in Drug Discovery
The following diagram illustrates a typical workflow for assessing and utilizing the solubility data of a compound like this compound in a drug discovery and development context.
Caption: A logical workflow for the assessment and application of solubility data in a drug discovery pipeline.
This workflow begins with the synthesis and initial characterization of the compound. An initial solubility screen provides a preliminary understanding of its properties. Based on these results, a more detailed profiling is conducted, including thermodynamic and kinetic solubility, as well as solubility in biorelevant media that mimic the conditions of the gastrointestinal tract. This comprehensive solubility data then informs the development of in vitro assays and in vivo formulations. Furthermore, the data contributes to building structure-solubility relationship models, which in turn guide the design and synthesis of new analogues with improved properties.
Conclusion
The solubility of this compound is a critical parameter that influences its handling, reactivity in synthesis, and its potential application in biological systems. While comprehensive quantitative data across a wide range of solvents is not extensively available in the public domain, the existing data indicates good solubility in common polar aprotic solvents like DMF and DMSO, and in ethanol. Its solubility is significantly lower in aqueous media like PBS. For researchers and drug development professionals, understanding these solubility characteristics and employing standardized protocols for further characterization is essential for the successful application of this versatile chemical building block.
References
Methodological & Application
Detailed Protocol for the Hantzsch Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
Abstract
This application note provides a detailed experimental protocol for the synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via the classic Hantzsch thiazole synthesis, a one-pot condensation reaction between an α-haloketone and a thioamide. In this protocol, ethyl 2-chloroacetoacetate reacts with thioacetamide in ethanol to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a clear, step-by-step methodology, characterization data, and a visual representation of the experimental workflow.
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring system. The reaction typically involves the condensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. This protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.
Reaction Scheme
The synthesis proceeds through the reaction of thioacetamide and ethyl 2-chloroacetoacetate, as depicted below:
Reaction of Thioacetamide with Ethyl 2-chloroacetoacetate to form this compound.
Experimental Protocol
Materials and Reagents:
-
Thioacetamide (CH₃CSNH₂)
-
Ethyl 2-chloroacetoacetate (CH₃COCH(Cl)COOC₂H₅)
-
Ethanol (C₂H₅OH), absolute
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization/purification)
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (approximately 3-4 mL per mmol of thioacetamide).
-
Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to yield this compound as an off-white to light brown solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| Appearance | Off-white to light brown solid[1] |
| Melting Point | 46-50 °C |
| Purity | ≥98.0%[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.29 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.69 (s, 3H, C2-CH₃), 2.63 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8, 163.0, 158.5, 115.9, 60.8, 19.3, 16.5, 14.4 |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~1710 (C=O, ester), ~1580 (C=N), ~1250 (C-O) |
Mandatory Visualizations
Experimental Workflow
The general laboratory workflow for the Hantzsch synthesis of this compound is illustrated in the following diagram.
Caption: General laboratory workflow for the Hantzsch synthesis.
Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis involves a sequence of nucleophilic attack, cyclization, and dehydration steps.
References
Application Notes and Protocols: One-Pot Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
FOR RESEARCH USE ONLY
Abstract
This document provides a detailed protocol for the one-pot synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hantzsch thiazole synthesis, involving the reaction of ethyl 2-chloroacetoacetate with thioacetamide. This application note offers a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the workflow, intended for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many pharmaceutical agents. The thiazole ring is a key pharmacophore in drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This compound serves as a crucial intermediate in the synthesis of more complex molecules. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and widely used method for the preparation of thiazole rings.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide.
This application note details a one-pot adaptation of the Hantzsch synthesis for the preparation of this compound. One-pot syntheses offer several advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified workup procedures, aligning with the principles of green chemistry.
Reaction Scheme
The one-pot synthesis of this compound proceeds via the reaction of ethyl 2-chloroacetoacetate with thioacetamide. The reaction is typically carried out in a suitable solvent and may be facilitated by a base.
Figure 1: Reaction scheme for the one-pot synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of a fluorinated thiazole derivative and is expected to provide a good yield of the target compound.[3]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in acetonitrile.
-
Addition of Reactants: To the stirred solution of thioacetamide, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.
-
Addition of Base: Following the addition of ethyl 2-chloroacetoacetate, add triethylamine (2.7 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 76-82 °C for acetonitrile) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 2-chloroacetoacetate | 1.0 equivalent | The limiting reagent. |
| Thioacetamide | 1.0 equivalent | |
| Triethylamine | 2.7 equivalents | Acts as a base to facilitate the reaction and neutralize the HCl byproduct. |
| Solvent | ||
| Acetonitrile | Sufficient to dissolve reactants | A polar aprotic solvent is generally suitable. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 76-82 °C) | |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Yield | ||
| Expected Yield | Moderate to high | Yield will depend on reaction scale and purification efficiency. |
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Logical relationship of the synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Acetonitrile is flammable and toxic.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The one-pot synthesis of this compound presented in this application note provides an efficient and straightforward method for obtaining this valuable intermediate. By adapting the well-established Hantzsch thiazole synthesis into a one-pot procedure, this protocol offers a practical approach for researchers in organic and medicinal chemistry. The provided experimental details, data summary, and visual workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry. Its substituted thiazole core is a common motif in a wide array of biologically active molecules. This document provides an overview of its application as an intermediate in the synthesis of bioactive compounds, including detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. This compound offers a readily modifiable starting point for the synthesis of diverse derivatives. The ester functionality at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The methyl groups at the 2- and 4-positions can also be functionalized, although this is less common. The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole ring allow for various intermolecular interactions with biological targets, making it an attractive core for the design of enzyme inhibitors and receptor modulators.
Synthesis of Bioactive Derivatives
The classical method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For this compound, the synthesis would typically involve the reaction of thioacetamide with ethyl 2-chloroacetoacetate.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from this compound.
Caption: General synthetic scheme for derivatization.
Bioactive Compounds Derived from Thiazole Intermediates
While direct examples of bioactive compounds from this compound are not extensively reported in publicly available literature, numerous studies detail the synthesis and biological evaluation of derivatives from the structurally similar ethyl 2-amino-4-methylthiazole-5-carboxylate . The methodologies and biological activities observed for these compounds provide a strong basis for the potential of derivatives from the 2,4-dimethyl analogue.
Kinase Inhibitors
Thiazole derivatives have shown significant promise as inhibitors of various kinases, which are key targets in cancer and inflammatory diseases. Glycogen synthase kinase 3β (GSK-3β) is one such target implicated in several pathologies, including Alzheimer's disease and type 2 diabetes.
Quantitative Data for Thiazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Activity | Reference |
| Thiazole Derivative 1 | GSK-3β | 0.67 | - | Dual Kinase Inhibitor | [1] |
| Thiazole Derivative 2 | CK2 | 1.9 | - | Dual Kinase Inhibitor | [1] |
| Compound 51am | c-Met | 0.051 | A549, HT-29, MDA-MB-231 | Anticancer | [2] |
| Compound 8g | - | - | - | Anticancer | [3] |
Signaling Pathway: Wnt/β-catenin Pathway and GSK-3β
GSK-3β is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this degradation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Caption: Wnt/β-catenin signaling pathway.
Antimicrobial Agents
Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. The mechanism of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
Quantitative Data for Thiazole-Based Antimicrobial Agents
| Compound ID | Organism | MIC (µg/mL) | Activity | Reference |
| Thiazole Derivative 11 | S. aureus (MRSA) | 125-200 | Antibacterial | [4] |
| Thiazole Derivative 12 | E. coli | 125-200 | Antibacterial | [4] |
| Thiazole Derivative 13 | A. niger | 50-75 | Antifungal | [4] |
| Thiazole Derivative 14 | S. aureus (MRSA) | 50-75 | Antibacterial | [4] |
Anticancer Agents
The antiproliferative activity of thiazole derivatives has been evaluated against various cancer cell lines. These compounds can induce apoptosis and inhibit cell cycle progression through various mechanisms, including kinase inhibition.
Quantitative Data for Thiazole-Based Anticancer Agents
| Compound ID | Cell Line | IC50 (µM) | Activity | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 | Anticancer | [5] |
| Compound 4c | HepG2 (Liver) | 7.26 | Anticancer | [5] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | Anticancer | [6] |
| Compound 3g | EKVX (Non-Small Cell Lung) | 0.865 | Anticancer | [7] |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4][8][9]
Protocol 2: Synthesis of 2,4-Dimethylthiazole-5-carboxamides
This protocol outlines the conversion of the ester to an amide, a common step in generating bioactive derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water or Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
Desired amine
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
Procedure:
-
Ester Hydrolysis:
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the 2,4-dimethylthiazole-5-carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Amide Coupling:
-
Method A (via Acid Chloride): Suspend the carboxylic acid in an anhydrous solvent and add thionyl chloride. Reflux the mixture until the solid dissolves. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in an anhydrous solvent and add the desired amine and triethylamine. Stir at room temperature until the reaction is complete.
-
Method B (using Coupling Agents): Dissolve the carboxylic acid, the desired amine, and a coupling agent (e.g., EDC and HOBt) in an anhydrous solvent. Add a base like triethylamine and stir at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
After the reaction, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of synthesized compounds on cancer cell lines.[10][11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Susceptibility Test (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[15][16][17][18]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Synthesized thiazole derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with promising biological activities. The protocols and data presented herein provide a foundational resource for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this chemical scaffold in developing novel therapeutic agents. Further derivatization and biological screening of compounds based on this core structure are warranted to uncover new lead compounds for various diseases.
References
- 1. asm.org [asm.org]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. hereditybio.in [hereditybio.in]
- 16. chemistnotes.com [chemistnotes.com]
- 17. akjournals.com [akjournals.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2,4-dimethylthiazole-5-carboxylate in Drug Design and Discovery
Introduction
Ethyl 2,4-dimethylthiazole-5-carboxylate is a highly functionalized thiazole derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. The thiazole ring is a prominent heterocyclic motif found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a starting material for the synthesis and evaluation of novel therapeutic agents.
Chemical Information
| Property | Value |
| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
| CAS Number | 7210-77-7 |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |
Application in Drug Design
This compound is an ideal starting point for the development of new chemical entities due to its modifiable ester and thiazole ring functionalities.[5] The core structure can be elaborated to generate libraries of compounds for screening against various biological targets.
Key Structural Features for Modification:
-
Ester Group: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[6][7] This is a common strategy to explore the chemical space around a molecular scaffold and improve target binding and pharmacokinetic properties.
-
Thiazole Ring: The methyl groups at the C2 and C4 positions can be functionalized, although this is less common. The thiazole nitrogen and sulfur atoms also contribute to the molecule's ability to form hydrogen bonds and other interactions with biological targets.
-
Scaffold for Hybrid Molecules: The thiazole nucleus can be combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities.[1]
Biological Activities of Thiazole Derivatives
Derivatives of the thiazole scaffold have shown significant activity in a variety of therapeutic areas. The following tables summarize some of the reported biological activities of various thiazole-containing compounds, illustrating the potential of derivatives that can be synthesized from this compound.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |
| Benzimidazole-thiazole derivatives | Human cancer cell lines | Favorable compared to standard treatments | [3] |
| Thiazole derivatives 11c and 6g | HepG-2 | ~4 and ~7 | [4] |
| MCF-7 | ~3 and ~4 | [4] | |
| HCT-116 | ~7 and ~12 | [4] | |
| Thiazole-1,3,4-thiadiazole hybrids | HepG-2 | 1.61 ± 1.92 and 1.98 ± 1.22 | [8] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Novel thiazole derivatives | P. aeruginosa, E. coli, MRSA | 0.25 - 0.96 (mg/mL) | [1] |
| Fungi | 0.07 - 0.96 (mg/mL) | [1] | |
| Chlorine-containing thiazoles | Gram-positive and Gram-negative bacteria | Satisfactory activity | [4] |
Table 3: Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |
| Substituted benzylidenehydrazinyl-methylthiazole-carboxylates | 15-Lipoxygenase (15-LOX) | 0.12 ± 0.002 to 0.69 ± 0.5 | [9] |
| Carbonic Anhydrase II (bCA II) | 1.26 ± 0.24 (most active) | [9] | |
| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 Main Protease (Mpro) | 14.7 - 22.61 | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of novel drug candidates starting from this compound.
Protocol 1: Synthesis of 2,4-Dimethylthiazole-5-carboxamides
This protocol describes the hydrolysis of the ethyl ester followed by amide coupling.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the ethanol under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 10% hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-dimethylthiazole-5-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 2,4-dimethylthiazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of newly synthesized thiazole derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes only) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using a thiazole scaffold.
Hypothetical Signaling Pathway Inhibition
This diagram shows a simplified signaling pathway that could be targeted by thiazole-based kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway.
Logical Relationship for SAR Studies
This diagram illustrates the logical relationship in a structure-activity relationship (SAR) study for optimizing a lead compound.
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7210-77-7 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bio-active Compounds from Ethyl 2,4-dimethylthiazole-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from Ethyl 2,4-dimethylthiazole-5-carboxylate. This versatile starting material offers a scaffold for the development of a diverse range of derivatives with potential therapeutic applications. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]
These notes outline synthetic pathways for the modification of the ester functional group and the thiazole core, providing researchers with a practical guide to generate libraries of novel compounds for screening and drug discovery programs.
I. Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations described in these application notes, starting from this compound.
Caption: Synthetic routes for the derivatization of this compound.
II. Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethylthiazole-5-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.
Workflow:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
10% aqueous Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of 10% aqueous NaOH solution (approximately 2-3 equivalents of NaOH).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 10% aqueous HCl.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and dry under vacuum to yield 2,4-Dimethylthiazole-5-carboxylic acid.
Protocol 2: Synthesis of N-Substituted-2,4-dimethylthiazole-5-carboxamides
This protocol outlines the coupling of 2,4-Dimethylthiazole-5-carboxylic acid with a primary or secondary amine to form the corresponding amide. Amide bond formation is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of a molecule.[6][7][8][9]
Workflow:
Caption: General workflow for amide bond formation.
Materials:
-
2,4-Dimethylthiazole-5-carboxylic acid
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2,4-Dimethylthiazole-5-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2,4-dimethylthiazole-5-carboxamide.
Protocol 3: Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide
This protocol details the conversion of the ethyl ester to a hydrazide, a versatile intermediate for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.
Workflow:
Caption: Workflow for the synthesis of a carbohydrazide from an ethyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate will form. If not, the solvent can be partially evaporated to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2,4-Dimethylthiazole-5-carbohydrazide.
Protocol 4: Synthesis of (2,4-Dimethylthiazol-5-yl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).
Workflow:
Caption: Workflow for the reduction of an ester to an alcohol.
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Two-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF in a two-neck flask under a nitrogen atmosphere at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Dry the combined filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2,4-Dimethylthiazol-5-yl)methanol.
III. Potential Biological Activities and Data
Derivatives of the 2,4-dimethylthiazole-5-carboxylate scaffold are expected to exhibit a range of biological activities. The following tables summarize representative data for structurally related thiazole derivatives from the literature, providing a basis for the potential of newly synthesized compounds.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Structure | Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |
| A | 2-(4-Hydroxybenzylidene)hydrazinyl-thiazol-4(5H)-one | MCF-7 (Breast) | 12.7 ± 0.77 | [2] |
| HepG2 (Liver) | 6.69 ± 0.41 | [2] | ||
| B | 2-(4-Hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | ||
| C | N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition @ 5 µg/mL | [5] |
| D | Thiazolyl-indole-2-carboxamide derivative | Various | IC₅₀: 4.36 - 23.86 | [10] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Structure | Microorganism | Activity (MIC, µg/mL) | Reference |
| E | Hydrazide-hydrazone derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Staphylococcus aureus | 1.95 | [11] |
| Enterococcus faecalis | 15.62 | [11] | ||
| F | Nitrofurazone analogue with hydrazide-hydrazone moiety | Staphylococcus spp. | 0.002 - 7.81 | [12] |
| G | Hydrazide-hydrazone derivative of 2-oxopyridine-thiazole | Bacillus subtilis | 2.5 | [13] |
| Escherichia coli | 2.5 | [13] |
Disclaimer: The biological activity data presented above is for structurally related compounds and is intended for informational purposes only. The activity of newly synthesized derivatives from this compound must be determined experimentally.
IV. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. The potential for discovering new derivatives with significant biological activity in areas such as oncology and infectious diseases is substantial. Further derivatization and screening of these novel compounds are encouraged to unlock their full therapeutic potential.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. adichemistry.com [adichemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psecommunity.org [psecommunity.org]
Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
Introduction
This compound is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. The thiazole moiety is a common scaffold in a variety of biologically active molecules. This application note outlines the step-by-step synthesis of this compound from readily available starting materials, providing a robust and reproducible protocol for laboratory use.
Reaction Principle: The Hantzsch Thiazole Synthesis
The core of this synthetic protocol is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1] In this specific synthesis, ethyl 2-chloroacetoacetate serves as the α-haloketone component, and thioacetamide provides the requisite sulfur and nitrogen atoms for the thiazole ring. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General laboratory workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (10 volumes).
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (3 x 20 mL) to extract the product. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 15 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| Ethyl 2-chloroacetoacetate | 1.0 eq |
| Thioacetamide | 1.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78-80 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| Expected Yield | 70-85% |
| Appearance | Pale yellow oil or low melting solid |
| Purification | |
| Method | Column Chromatography (Silica Gel) |
| Eluent | Hexane-Ethyl Acetate gradient |
Signaling Pathway and Logical Relationships
The Hantzsch thiazole synthesis follows a well-defined reaction pathway. The logical relationship between the reactants and the final product is illustrated below.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
Thioacetamide is a suspected carcinogen; handle with appropriate caution.
-
Ethanol is flammable; avoid open flames.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of this compound. The protocol outlined in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. This versatile building block can be utilized in the synthesis of a wide array of more complex molecules for drug discovery and development.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring system. This protocol outlines the reaction of ethyl 2-chloroacetoacetate with thioacetamide. Included are comprehensive experimental procedures, tables of quantitative data, and visualizations of the experimental workflow and reaction mechanism to ensure reproducibility and aid in understanding the synthetic pathway.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. The 2,4-dimethylthiazole-5-carboxylate scaffold, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the preparation of these compounds.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2] This application note details a robust and scalable laboratory procedure for the synthesis of this compound.
Chemical Properties and Safety Information
A summary of the key properties and safety information for the target compound, this compound, is provided below.
| Property | Value | Reference |
| CAS Number | 7210-77-7 | [3] |
| Molecular Formula | C₈H₁₁NO₂S | [3] |
| Molecular Weight | 185.25 g/mol | [3] |
| Appearance | Off-white to light brown solid | MedchemExpress |
| Melting Point | 46-50 °C | ChemicalBook |
| Boiling Point | 254.3±20.0 °C (Predicted) | ChemicalBook |
| Purity | ≥98% | [4] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [3] |
Experimental Protocol
This protocol is adapted from standard Hantzsch thiazole synthesis procedures.[5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 97% |
| Thioacetamide | 62-55-5 | 75.13 | 98% |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 200 proof |
| Triethylamine | 121-44-8 | 101.19 | 99.5% |
| Ethyl acetate | 141-78-6 | 88.11 | ACS grade |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | ~8.4% w/v |
| Brine (Saturated NaCl solution) | N/A | N/A | Saturated |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Granular |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (3.76 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl 2-chloroacetoacetate (8.23 g, 50 mmol, 1.0 equiv) followed by triethylamine (5.06 g, 6.96 mL, 50 mmol, 1.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound as an off-white to light brown solid.
Expected Yield: 70-85%
Characterization Data
The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.
| Data Type | Expected Values |
| Molecular Weight | 185.25 |
| Mass Spectrum (EI) | m/z (%): 185 (M+), 140, 112 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.67 (s, 3H, C2-CH₃), 2.58 (s, 3H, C4-CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8, 162.1, 158.9, 116.2, 60.8, 19.4, 16.5, 14.3 |
| FTIR (KBr, cm⁻¹) | ~2980 (C-H), ~1710 (C=O, ester), ~1540 (C=N), ~1250 (C-O) |
Note: NMR and IR data are predicted based on typical values for similar structures and may vary slightly.
Visualizations
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
Reaction Mechanism:
Caption: The reaction mechanism for the Hantzsch synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[1][2]
Introduction to Microwave-Assisted Thiazole Synthesis
The thiazole ring is a core component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often require long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2][3] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1]
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, microwave-assisted synthesis of thiazole derivatives offers several key advantages:
-
Reduced Reaction Times: Reactions that typically take hours to complete can often be accomplished in minutes.[1][4][2]
-
Higher Yields: Microwave irradiation frequently leads to higher product yields compared to conventional methods.[1][2][5]
-
Greener Chemistry: This method often requires less solvent and energy, contributing to more sustainable chemical processes.[4][2]
-
Improved Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.
Data Presentation: Comparison of Conventional and Microwave-Assisted Methods
The following table summarizes the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating for various thiazole derivatives.
| Entry | Product | Conventional Method (Time) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| 1 | 2-amino-4-phenylthiazole | 8-10 h | 14.20 | 5-15 | 29.46 | [1] |
| 2 | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 h | Lower Yields | 30 | 95 | [1][3] |
| 3 | 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 h | 79-90 | 10-15 | 82-92 | [1] |
| 4 | 2-amino-4-(p-tolyl)thiazole | 8-10 h | - | 5-15 | - | [1] |
| 5 | 1-(2-amino-4-methylthiazol-5-yl)ethanone | - | - | 3-10 | - | [1] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of various thiazole derivatives.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles
This protocol describes the synthesis of 2-aminothiazole derivatives from α-haloketones and thioureas.[1]
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Protocol 2: One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones
This protocol details a one-pot synthesis of novel thiazolyl-pyridazinedione derivatives with potential antimicrobial activity.[7]
Materials:
-
Maleic anhydride (1 mmol, 0.98 g)
-
Thiosemicarbazide (1 mmol, 0.92 g)
-
Appropriate hydrazonoyl halide (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
-
Chitosan (0.1 g)
-
Microwave synthesizer
Procedure:
-
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.
-
Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the mixture.
-
Continue heating the reaction mixture in the microwave oven at 500 W and 150 °C for an additional 4-8 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
Protocol 3: Synthesis of 2-(2-(substituted-benzylidene)hydrazinyl)thiazol-4(5H)-one
This protocol describes the synthesis of thiazol-4(5H)-one derivatives via a Hantzsch condensation.[8]
Materials:
-
Substituted thiosemicarbazone (1.1 mmol)
-
2-chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 mL)
-
Microwave synthesizer
Procedure:
-
Combine an equimolar mixture of the substituted thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) in ethanol (4 mL) in a microwave-safe vessel.
-
Heat the mixture to 70 °C at a microwave power of 420 W.
-
Maintain the reaction for 10-15 minutes, checking for completion by TLC (Toluene:ethyl acetate, 3:1).
-
After completion, allow the mixture to cool.
-
Filter the resulting solid product and recrystallize from a DMF:methanol (2:1) mixture.
Visualizations
The following diagrams illustrate the general workflows for the microwave-assisted synthesis of thiazole derivatives.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Caption: One-Pot, Three-Component Synthesis Workflow.
Biological Significance of Synthesized Thiazole Derivatives
The synthesized thiazole derivatives often exhibit a wide range of biological activities, making them attractive candidates for drug discovery. For instance, various studies have reported significant anticancer , antimicrobial , and antifungal properties of thiazole derivatives synthesized using microwave-assisted methods.[4][2][7][9] The rapid nature of microwave synthesis allows for the efficient creation of libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies. Molecular docking studies have also been employed to understand the interaction of these synthesized molecules with biological targets.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jusst.org [jusst.org]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in Ethyl 2,4-dimethylthiazole-5-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved through the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in the Hantzsch thiazole synthesis can stem from several factors. A primary reason can be the quality of the starting materials, particularly the ethyl acetoacetate and thioacetamide. Ensure they are pure and dry. The reaction is also sensitive to temperature; if the temperature is too low, the reaction rate may be negligible, while excessively high temperatures can lead to decomposition of reactants and products.[1] The choice of solvent also plays a crucial role; alcohols like ethanol are commonly used, but in some cases, a mixture of solvents or a different solvent altogether might be necessary to improve solubility and reaction kinetics.[2] Finally, the reaction pH can influence the outcome; acidic conditions can sometimes lead to the formation of unwanted side products.[1]
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. What are these impurities and how can I minimize their formation?
-
Answer: A common impurity in the Hantzsch thiazole synthesis is the unreacted starting materials. This can be addressed by optimizing the reaction time and temperature to ensure the reaction goes to completion. Another potential side product, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[1] To minimize these, careful control of the reaction's pH is recommended. Additionally, side reactions of the ethyl acetoacetate can occur. Purification of the crude product is essential to remove these impurities.
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
-
Answer: The most common method for purifying this compound is recrystallization.[3] A suitable solvent system, often a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water), should be used. The crude product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is added dropwise until turbidity is observed. Upon cooling, the pure product should crystallize out. Column chromatography using silica gel is another effective method for separating the desired product from impurities. A solvent system with an appropriate polarity, such as a mixture of ethyl acetate and hexane, can be used as the eluent.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Hantzsch thiazole synthesis.[5] The reaction proceeds through the condensation of an α-haloketone (in this case, ethyl 2-chloroacetoacetate, formed in situ from ethyl acetoacetate) and a thioamide (thioacetamide). The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for the TLC would be a mixture of ethyl acetate and hexane.
Q3: What are the optimal reaction conditions for maximizing the yield?
A3: The optimal conditions can vary depending on the specific scale and setup. However, generally, using a slight excess of the thioacetamide can help drive the reaction to completion. The reaction is often carried out at an elevated temperature, typically at the reflux temperature of the solvent.[7] The choice of solvent is also critical, with ethanol being a common and effective option. For a more detailed look at optimizing conditions, refer to the data presented in the tables below.
Data Presentation
Table 1: Effect of Solvent on Yield in Hantzsch Thiazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 2-3.5 | 79-90 | [2] |
| Methanol | 90 | 0.5 | 95 | |
| Water | Reflux | 2-3.5 | Lower | [2] |
| 1-Butanol | Reflux | 2-3.5 | Good | [2] |
| Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [4] |
Table 2: Effect of Catalyst on Hantzsch Thiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Methanol | Reflux | 8 h | Lower | |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | 5 min | 95 | [8] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | Reflux | 2-3.5 h | 79-90 | [2] |
Experimental Protocols
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is for a closely related compound and can be adapted for the synthesis of this compound by using thioacetamide instead of thiourea.
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Thiourea (1.0 eq) (substitute with Thioacetamide for the target compound)
-
Water
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in a mixture of water and THF.
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using TLC.[6]
-
Once the ethyl acetoacetate is consumed, add thioacetamide.
-
Heat the reaction mixture to 80°C and reflux for 2 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be isolated by extraction and purified by recrystallization or column chromatography.
-
Visualizations
Caption: Reaction pathway for the Hantzsch synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. revroum.lew.ro [revroum.lew.ro]
Common side reactions in Hantzsch thiazole synthesis and their avoidance
Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure the successful synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide-containing compound to form a thiazole ring.[1][2] This method, first reported by Arthur Hantzsch in 1887, is widely used for the preparation of a diverse range of thiazole derivatives due to its simplicity and generally high yields.[1][2]
Q2: What are the most common side reactions observed during the Hantzsch thiazole synthesis?
The most frequently encountered side reactions include:
-
Formation of 2-imino-2,3-dihydrothiazole isomers: This is particularly prevalent when using N-substituted thioamides under acidic conditions.[3]
-
Byproducts from α-haloketone reactivity: α-haloketones are toxic and can undergo self-condensation or other side reactions, leading to impurities.
-
Formation of bis(thiazolyl) derivatives: Depending on the stoichiometry and reactivity of the starting materials, the formation of dimeric or oligomeric byproducts can occur.
Q3: How can I improve the yield and purity of my Hantzsch thiazole synthesis?
Optimizing reaction parameters is key to enhancing yield and purity. Consider the following:
-
Temperature and Reaction Time: Careful control of temperature and reaction duration can minimize the formation of degradation products and side-reaction byproducts.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.
-
Stoichiometry: Precise control of the reactant ratios is crucial to avoid side reactions resulting from an excess of either the α-haloketone or the thioamide.
-
pH Control: Maintaining a neutral or slightly basic pH can prevent the formation of 2-imino-2,3-dihydrothiazole isomers.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields and purity.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Hantzsch thiazole synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature and/or time. - Ensure proper mixing. - Verify the quality and purity of starting materials. |
| Decomposition of starting materials or product. | - Lower the reaction temperature. - Use a less polar solvent. - Purify the product as soon as the reaction is complete. | |
| Presence of an Isomeric Impurity | Reaction conditions are too acidic, leading to the formation of 2-imino-2,3-dihydrothiazole.[3] | - Run the reaction under neutral or slightly basic conditions. - Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture. |
| Multiple Unidentified Byproducts | Self-condensation or other side reactions of the α-haloketone. | - Use a less reactive α-haloketone (e.g., α-chloroketone instead of α-bromoketone). - Consider using an α,α-dibromoketone, which can be a superior alternative. - Add the α-haloketone slowly to the reaction mixture. |
| Formation of a High Molecular Weight Impurity | Possible formation of bis(thiazolyl) or other oligomeric byproducts. | - Adjust the stoichiometry to use a slight excess of the thioamide. - Dilute the reaction mixture to disfavor intermolecular reactions. |
Experimental Protocols
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline and may require optimization for different substrates.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in methanol.
-
Add thiourea (1.1-1.2 eq) to the solution.
-
Stir the mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water.
-
Neutralize the solution by slowly adding a 5% sodium carbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.
Protocol for Avoiding 2-Imino-2,3-dihydrothiazole Formation
This modified protocol is designed to minimize the formation of the isomeric byproduct when using N-substituted thioamides.
Materials:
-
α-Haloketone
-
N-substituted thioamide
-
Anhydrous, non-polar solvent (e.g., Dioxane or Toluene)
-
Proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-substituted thioamide (1.0 eq) and the proton sponge (1.1 eq) in the anhydrous solvent.
-
Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the proton sponge.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-(substituted-amino)thiazole.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and troubleshooting logic in the Hantzsch thiazole synthesis.
Caption: The general mechanism of the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
Technical Support Center: Purification of Crude Ethyl 2,4-dimethylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 2,4-dimethylthiazole-5-carboxylate. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
-
Symptom: The crude product, after initial workup (e.g., extraction and solvent removal), shows significant impurities on analysis (TLC, HPLC, or NMR).
-
Possible Causes:
-
Incomplete reaction, leaving starting materials.
-
Formation of side products during the Hantzsch thiazole synthesis.
-
Inefficient extraction of the desired product.
-
Presence of highly polar or non-polar impurities not removed by simple extraction.
-
-
Solutions:
| Solution | Detailed Protocol |
| Aqueous Wash | Before concentrating the organic extract, wash it sequentially with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine solution to remove residual water and some polar impurities. |
| Recrystallization | This is often the most effective method for purifying solid products. See the detailed protocol below. |
| Column Chromatography | For complex mixtures or to remove closely related impurities, column chromatography is recommended. See the detailed protocol below. |
Issue 2: Product "Oils Out" During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
-
Possible Causes:
-
The solvent is too good a solvent for the compound, even at low temperatures.
-
The cooling rate is too rapid.
-
The presence of impurities that inhibit crystallization.
-
The boiling point of the solvent is lower than the melting point of the solute.
-
-
Solutions:
| Solution | Detailed Protocol |
| Solvent System Modification | Add a "poor" solvent (in which the compound is less soluble) dropwise to the hot solution until slight turbidity persists. Then, reheat to get a clear solution and allow it to cool slowly. A common solvent system is a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water). |
| Slow Cooling | Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. |
| Scratching | Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth. |
| Seeding | Add a small crystal of the pure product to the cooled, supersaturated solution to induce crystallization. |
Issue 3: Poor Separation in Column Chromatography
-
Symptom: The desired product co-elutes with impurities, resulting in impure fractions.
-
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Improperly packed column.
-
The sample was not loaded in a concentrated band.
-
-
Solutions:
| Solution | Detailed Protocol |
| Optimize Eluent System | Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf value of the desired product around 0.3-0.4). A gradient elution (gradually increasing the polarity of the eluent) might be necessary. |
| Reduce Sample Load | The amount of crude product should typically be 1-5% of the weight of the silica gel. |
| Proper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Concentrated Sample Loading | Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Hantzsch method?
A1: Common impurities may include unreacted starting materials such as thioacetamide and ethyl 2-chloroacetoacetate. Side products can also form, including dimers or polymers of the reactants, and potentially regioisomers depending on the reaction conditions.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on protocols for similar structures, a good starting point for recrystallization is a polar protic solvent like ethanol or n-butanol.[1] Solvent mixtures such as ethyl acetate/hexanes or ethanol/water can also be effective. It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: The most common method is to collect fractions and analyze them by thin-layer chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in the chromatography eluent, and visualize the spots under UV light or with a staining agent. Combine the fractions that contain the pure product.
Q4: My purified product is an off-white or light brown solid. Is this normal?
A4: Yes, the appearance of this compound is often described as an off-white to light brown solid. However, a significant color change might indicate the presence of impurities. Purity should be confirmed by analytical methods such as HPLC, NMR, and melting point determination.
Q5: What is the expected purity of this compound after successful purification?
A5: With proper purification techniques such as recrystallization or column chromatography, a purity of ≥98.0% is typically achievable.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., n-butanol) and heat the mixture with stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for complex mixtures; risk of "oiling out". |
| Column Chromatography | >99% | 40-80% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, can lead to product loss on the column. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Troubleshooting low yield in the synthesis of thiazole compounds
Welcome to the technical support center for the synthesis of thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yields in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions (temperature, solvent, and reaction time), and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially under acidic conditions.[1]
Q2: How critical is the purity of my starting materials and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[2] 2-Aminothiophenol, a common precursor for benzothiazoles, is particularly susceptible to oxidation, which can significantly lower yields.[3]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in reaction rate and yield. The optimal choice depends on the specific substrates. For instance, in some multi-component syntheses, solvents like ethanol, 1-butanol, 2-propanol, and water have been shown to be effective.[2][4] The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics.
Q4: What are common side reactions I should be aware of?
Side reactions are a common cause of low yields. In the Hantzsch synthesis, particularly under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[5] Another potential issue is the formation of bis-thiazoles or other condensation byproducts, especially if the stoichiometry of the reactants is not carefully controlled.[6]
Q5: How can I improve the purification of my thiazole compound?
Purification is typically achieved through recrystallization or column chromatography.[7] For recrystallization, selecting an appropriate solvent system is crucial to avoid issues like "oiling out" or low recovery.[8][9] Common solvent pairs for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexane.[8] If the product decomposes during distillation, even under vacuum, using a higher vacuum or a Kugelrohr apparatus for small quantities can be beneficial.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Cause 1: Poor Quality of Starting Materials
-
Recommendation: Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. 2-Aminothiophenol is prone to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[3] Use freshly purified starting materials.
Potential Cause 2: Suboptimal Reaction Conditions
-
Recommendation: Systematically vary the reaction temperature, time, and solvent. Running small-scale parallel reactions can efficiently screen for optimal conditions.[1] For instance, some reactions that yield poorly at room temperature may proceed to completion with heating.[4]
Potential Cause 3: Incorrect Stoichiometry
-
Recommendation: Ensure you are using the correct stoichiometry. In some cases, a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can be beneficial to drive the reaction to completion.[6]
Potential Cause 4: Inefficient Cyclization and Oxidation
-
Recommendation: In syntheses like that of benzothiazoles, the final oxidation step is crucial. If this step is inefficient, the reaction can stall at the dihydro-intermediate. Ensure an adequate amount of oxidant is used or that there is sufficient exposure to air if atmospheric oxygen is the intended oxidant.[3]
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause 1: Isomer Formation
-
Recommendation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5] Consider running the reaction under neutral or basic conditions to favor the formation of the desired product.
Potential Cause 2: Byproduct Formation
-
Recommendation: Adjusting reaction conditions such as temperature and reactant stoichiometry can minimize the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the formation of multiple products early on.
Data Presentation
Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | 25 |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Ethanol | 25 | 12 | 30 |
| 4 | Ethanol | Reflux | 4 | 82 |
| 5 | 1-Butanol | 25 | 12 | 20 |
| 6 | 1-Butanol | Reflux | 4 | 75 |
| 7 | 2-Propanol | 25 | 12 | 20 |
| 8 | 2-Propanol | Reflux | 4 | 72 |
| 9 | Acetonitrile | Reflux | 6 | 65 |
| 10 | Ethanol/Water (1:1) | 65 | 3 | 87 |
Table 2: Effect of Catalyst Loading on Reaction Yield and Time [10]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | 6 | 64 |
| 3 | 1.0 | 4 | 71 |
| 4 | 1.5 | 2 | 78 |
| 5 | 2.0 | 1 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[11]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.
Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles[12]
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide.
-
Nucleophilic Attack: An α-aminonitrile's nitrogen atom performs a nucleophilic attack on the carbon of carbon disulfide.
-
Intermediate Formation: This addition reaction leads to the formation of an intermediate.
-
Cyclization: The sulfur atom of the intermediate attacks the carbon of the nitrile group in an intramolecular cyclization.
-
Tautomerization: The resulting 5-imino-2-thione thiazolidine undergoes tautomerization, facilitated by a base like water, to form the aromatic 5-aminothiazole.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
Caption: General experimental workflow for thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2,4-dimethylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2,4-dimethylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone, such as ethyl 2-chloroacetoacetate, and a thioamide, like thioacetamide. While generally high-yielding, the reaction conditions can sometimes be harsh, potentially leading to the formation of impurities.
Q2: What are the potential impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials (ethyl 2-chloroacetoacetate and thioacetamide), isomeric byproducts like 2-imino-2,3-dihydrothiazoles (especially under acidic conditions), and other side-products from the Hantzsch synthesis. The specific impurity profile can vary depending on the reaction conditions.
Q3: What level of purity can I expect to achieve for this compound?
A3: With appropriate purification techniques, a high level of purity is attainable. Commercial suppliers offer this compound with a purity of ≥98.0%.[1] For structurally similar compounds, purities exceeding 99.0% have been reported after purification.[2]
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude product.
Troubleshooting Guides
Issue 1: Low Purity of the Crude Product
Symptoms:
-
Broad or multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Low melting point with a wide range.
-
Unexpected signals in the 1H NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress by TLC. If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction conditions | The Hantzsch synthesis can be sensitive to pH. If acidic conditions are leading to isomer formation, consider running the reaction under neutral or slightly basic conditions. |
| Decomposition of starting materials or product | Ensure the reaction temperature is not excessively high. Thioamides and α-haloketones can be unstable at elevated temperatures for prolonged periods. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A persistent impurity spot on TLC that co-elutes with the product.
-
Difficulty in achieving >98% purity even after initial purification attempts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Isomeric byproduct | Isomers can be challenging to separate. A high-resolution column chromatography system with a shallow solvent gradient may be effective. Alternatively, consider converting the product to a solid derivative, which may have different crystallization properties, allowing for purification, followed by regeneration of the desired product. |
| Closely related side-product | If the impurity has a similar polarity to the product, recrystallization from a different solvent system might be effective. Experiment with various solvents to find one that selectively dissolves the product or the impurity at different temperatures. |
Data on Purification Methods
The following table summarizes typical purity levels that can be achieved with different purification methods for thiazole carboxylate derivatives.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Reference |
| Recrystallization | 85-95% | >98.5% | 70-90% | [2] |
| Column Chromatography | 70-90% | >99% | 60-80% | [3][4] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: Based on literature for similar compounds, promising solvents for recrystallization include n-butanol and ethyl acetate.[2] To select the best solvent, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either remain insoluble or be highly soluble at all temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Column Chromatography Protocol
This protocol provides a starting point for purification by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection: A common eluent system for thiazole derivatives is a mixture of hexane and ethyl acetate.[4] The optimal ratio should be determined by TLC analysis of your crude product. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The desired product should have an Rf value of approximately 0.25-0.35 for good separation. For more polar impurities, a more polar eluent system may be required.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Thiazole Derivatives: A Technical Support Center
Welcome to the Technical Support Center for Green Chemistry Approaches to Thiazole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sustainable synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the green synthesis of thiazole derivatives.
Issue 1: Low or No Product Yield in Microwave-Assisted Hantzsch Thiazole Synthesis
Question: We are attempting a microwave-assisted Hantzsch synthesis of a 2-aminothiazole derivative and are observing very low to no yield of the desired product. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in microwave-assisted Hantzsch synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | Microwave heating can be rapid and reaction temperatures can vary significantly based on the chosen methodology.[1] Systematically screen a range of temperatures (e.g., 80-150 °C) in small-scale reactions to find the optimal setting for your specific substrates. Some reactions have shown success at temperatures around 90-130°C.[1] |
| Incorrect Reaction Time | While microwave synthesis is known for reducing reaction times, the optimal irradiation time can vary. Monitor the reaction progress by thin-layer chromatography (TLC) at different time points (e.g., 5, 10, 15, 20 minutes) to determine the point of maximum conversion. |
| Inappropriate Solvent | The choice of solvent is crucial for efficient microwave absorption and reaction performance. Polar solvents like ethanol, methanol, water, or ionic liquids are generally good choices for microwave synthesis.[1][2] If you are using a non-polar solvent, consider switching to a more polar one. A solvent screening study is often beneficial. |
| Impure Reactants | Impurities in the α-haloketone or thioamide can lead to side reactions and lower the yield.[1] Ensure the purity of your starting materials using techniques like NMR or melting point analysis before starting the reaction. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is typical, a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is unstable under the reaction conditions. |
| Catalyst Inefficiency or Absence | While many microwave-assisted Hantzsch syntheses are catalyst-free, some substrates may benefit from the addition of a catalyst. Consider using a green catalyst such as chitosan-MgO nanocomposite, which has been shown to improve yields compared to traditional bases like triethylamine.[3] |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in microwave-assisted thiazole synthesis.
Issue 2: Formation of Side Products in Ultrasound-Assisted Thiazole Synthesis
Question: We are using an ultrasound-assisted method to synthesize a thiazole derivative and are observing the formation of multiple products, complicating purification. How can we minimize side product formation?
Answer: Ultrasound-assisted synthesis is a powerful green technique, but side reactions can still occur.[4] Controlling reaction parameters is key to improving selectivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Excessive Sonication Power/Time | Prolonged exposure to high-intensity ultrasound can sometimes lead to the degradation of reactants or products, or promote alternative reaction pathways. Reduce the sonication power or time and monitor the reaction closely by TLC to stop it once the main product is formed. |
| Suboptimal Temperature | The temperature of the ultrasonic bath can influence reaction selectivity. Some ultrasound-assisted reactions for thiazoles have been optimized at specific temperatures, for instance, 35-40°C.[5][6] Try running the reaction at different, controlled temperatures to see the effect on side product formation. |
| Incorrect pH or Catalyst | The acidity or basicity of the reaction medium can be critical. For example, in some Hantzsch syntheses, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers as byproducts. If applicable, carefully control the pH. The choice of catalyst can also influence the reaction pathway. A comparative study of different catalysts may be necessary. For instance, a chitosan-derived biocatalyst has been shown to be effective and reusable.[5] |
| Reactant Concentration | High concentrations of reactants can sometimes lead to polymerization or other side reactions. Try diluting the reaction mixture to see if it improves the product profile. |
Logical Relationship Diagram for Minimizing Side Products:
Caption: Key parameters to control for minimizing side product formation in ultrasound-assisted synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green chemistry approaches for thiazole synthesis?
A1: Green chemistry approaches offer several advantages over traditional methods for thiazole synthesis. These include:
-
Reduced Reaction Times: Techniques like microwave and ultrasound irradiation can dramatically shorten reaction times from hours to minutes.[2][7]
-
Higher Yields: Optimized green methods often lead to improved product yields.[2][7]
-
Use of Greener Solvents: Many green protocols utilize environmentally benign solvents like water, ethanol, or even solvent-free conditions, reducing the reliance on hazardous organic solvents.[1][8]
-
Energy Efficiency: Microwave and ultrasound technologies can be more energy-efficient compared to conventional heating methods.
-
Use of Recyclable Catalysts: The development of reusable catalysts, such as those based on chitosan or nanoparticles, aligns with the principles of green chemistry by minimizing waste.[5][9]
-
Simplified Work-up and Purification: One-pot multicomponent reactions often lead to cleaner reaction profiles, simplifying the isolation and purification of the target thiazole derivatives.[10]
Q2: How do I choose between microwave-assisted and ultrasound-assisted synthesis for my thiazole preparation?
A2: The choice between microwave and ultrasound irradiation depends on several factors, including the specific reaction, available equipment, and desired outcome.
| Factor | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Heating Mechanism | Efficient and rapid heating of polar molecules through dielectric heating. | Acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments. |
| Typical Reaction Times | Often very short, in the range of minutes.[2][11] | Also significantly reduced compared to conventional methods, typically in the range of 20-60 minutes.[6][12] |
| Temperature Control | Precise temperature control is a feature of modern microwave reactors. | Temperature control of the water bath is crucial to maintain consistent reaction conditions. |
| Scalability | Scaling up can be a challenge and may require specialized equipment. | Generally considered easier to scale up for industrial applications. |
| Common Applications | Widely used for Hantzsch synthesis and various multicomponent reactions.[13][14] | Effective for Hantzsch synthesis, and reactions involving solid catalysts or heterogeneous mixtures.[4][5] |
Q3: What are some common green catalysts used in thiazole synthesis and what are their advantages?
A3: Several green catalysts are employed to make thiazole synthesis more sustainable.
| Green Catalyst | Advantages |
| Chitosan and its Derivatives | Biodegradable, biocompatible, and derived from a renewable resource (chitin). Can be chemically modified to enhance its catalytic activity. It has been used as a reusable biocatalyst in ultrasound-assisted synthesis.[5] |
| Reusable Nanoparticles (e.g., NiFe2O4) | High surface area leading to high catalytic activity, can be easily recovered using a magnet (in the case of magnetic nanoparticles), and reused multiple times without significant loss of activity.[9] |
| Silica Supported Tungstosilisic Acid | An efficient and reusable solid acid catalyst. It can be easily recovered by filtration and reused in subsequent reactions.[15] |
| Ionic Liquids | Can act as both solvent and catalyst, are non-volatile, and can often be recycled. |
Q4: Can multicomponent reactions (MCRs) be considered a green approach to thiazole synthesis?
A4: Yes, multicomponent reactions are a cornerstone of green chemistry and are highly applicable to the synthesis of thiazole derivatives.[14] Their "green" credentials stem from:
-
Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.
-
Procedural Simplicity: Combining multiple synthetic steps into a single one-pot operation reduces the need for intermediate isolation and purification, saving time, solvents, and energy.
-
Reduced Waste: Fewer reaction and purification steps lead to a significant reduction in solvent and reagent waste.
-
Increased Efficiency: MCRs often lead to the rapid and efficient construction of complex molecules like substituted thiazoles.[10][16]
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Substituted-Thiazol-4(5H)-ones
This protocol is adapted from a method for the synthesis of 2-(2-(substituted-benzylidene)hydrazinyl)thiazol-4(5H)-one.[11]
Materials:
-
Substituted thiosemicarbazone (1.1 mmol)
-
2-chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the substituted thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol).
-
Add ethanol (4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 70 °C and 420 W for 10-15 minutes.
-
Monitor the reaction progress using TLC (Toluene:ethyl acetate, 3:1).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Filter the solid and wash it with a small amount of cold ethanol.
-
Recrystallize the product from a DMF:methanol (2:1) mixture to obtain the pure 2-substituted-thiazol-4(5H)-one.
Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives Using a Green Biocatalyst
This protocol is based on the synthesis of thiazole derivatives using a chitosan-based catalyst under ultrasonic irradiation.[5][17]
Materials:
-
Thiosemicarbazone derivative (1 mmol)
-
Hydrazonoyl chloride or α-haloketone (1 mmol)
-
Chitosan-based catalyst (e.g., TCsSB, 15 wt%)
-
Ethanol (20 mL)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, suspend the thiosemicarbazone derivative (1 mmol), the appropriate hydrazonoyl chloride or α-haloketone (1 mmol), and the chitosan-based catalyst (15 wt%) in ethanol (20 mL).
-
Place the flask in an ultrasonic water bath.
-
Irradiate the mixture at a controlled temperature (e.g., 35-40 °C) for 20-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate containing the product can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: One-Pot, Three-Component Synthesis of Thiazole Scaffolds with a Reusable Nanocatalyst
This protocol is adapted from a method using NiFe2O4 nanoparticles as a reusable catalyst.[9][18]
Materials:
-
α-Halo carbonyl compound (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (1 mmol)
-
NiFe2O4 nanoparticles (5 mg)
-
Ethanol:water (1:1) solvent system (5 mL)
Procedure:
-
In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the desired anhydride (1 mmol), and NiFe2O4 nanoparticles (5 mg).
-
Add the ethanol:water (1:1) solvent system (5 mL).
-
Heat the mixture at 75 °C for 45-60 minutes with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate. Filter the solid and wash it with water.
-
The catalyst can be recovered from the solid mixture using a magnet.
-
The product can be further purified by recrystallization from absolute ethanol.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-ones
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | 1.5 hours | 79-90 |
| 2 | Microwave Irradiation | 10-15 minutes | 82-92 |
Data adapted from Rasayan J. Chem., Vol. 15, No. 1, 2022.[11]
Table 2: Optimization of Ultrasound-Assisted Synthesis of a Thiazole Derivative
| Catalyst (mol %) | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 5 | EtOH | 20 | 35 | 72 |
| 10 | EtOH | 20 | 35 | 81 |
| 15 | EtOH | 20 | 35 | 87 |
| 15 | MeOH | 20 | 35 | 82 |
| 15 | Dioxane | 20 | 35 | 65 |
| 15 | EtOH | 20 | 25 | 75 |
| 15 | EtOH | 20 | 45 | 80 |
| 15 | EtOH | 10 | 35 | 68 |
| 15 | EtOH | 30 | 35 | 87 |
Data adapted from ACS Omega.[5][17] This table illustrates the effect of varying catalyst loading, solvent, temperature, and reaction time on the yield of the target thiazole. The optimal conditions were found to be 15 mol% catalyst in ethanol at 35°C for 20 minutes.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 3. bepls.com [bepls.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. acgpubs.org [acgpubs.org]
- 17. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
By-product analysis in the synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 2,4,5-substituted thiazoles is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3][4] For this compound, this would typically involve the reaction of ethyl 2-chloroacetoacetate with thioacetamide.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the Hantzsch synthesis can arise from several factors. Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can also be a limiting factor.[5] Ensuring anhydrous conditions and optimizing reaction temperature and time are crucial for maximizing yield.[5]
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Impurities can stem from unreacted starting materials, such as thioacetamide or ethyl 2-chloroacetoacetate. Additionally, side reactions can lead to the formation of by-products. These may include dimers or polymers resulting from self-condensation of the reactants, or isomers formed through alternative cyclization pathways. Purification is often achieved through chromatography or recrystallization.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the separation and visualization of starting materials, the desired product, and any by-products, providing a clear indication of reaction completion.
Q5: What analytical techniques are recommended for identifying by-products?
A5: A combination of chromatographic and spectroscopic techniques is recommended for by-product identification. HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) can separate and provide the mass of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is invaluable for elucidating the detailed chemical structure of these by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC-MS | Formation of by-products from side reactions. | Isolate the impurity and characterize its structure using MS and NMR. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize its formation. |
| Presence of unreacted starting materials. | Increase reaction time or temperature. Ensure the stoichiometry of reactants is correct. | |
| Low Product Yield | Incomplete reaction. | Monitor the reaction using TLC or HPLC until the starting materials are consumed. Consider extending the reaction time or increasing the temperature. |
| Degradation of reactants or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction temperature is not excessively high. | |
| Suboptimal reaction conditions. | Screen different solvents and bases to find the optimal combination for your specific reactants.[5][8] | |
| Product Purity Issues | Inefficient purification. | Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, screen various solvents. |
| Co-eluting impurities. | Employ a different chromatographic method (e.g., reverse-phase HPLC if normal-phase was used) or a different stationary phase. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dilute a small aliquot of the reaction mixture in the mobile phase and inject it into the HPLC system. Monitor the disappearance of starting material peaks and the appearance of the product peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Procedure: Dissolve a sample of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS system. Analyze the mass spectra of the separated peaks to identify potential by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, and consider 2D NMR techniques like COSY and HSQC for complex structures.
-
Procedure: Dissolve the purified by-product in the appropriate deuterated solvent. Acquire the NMR spectra to determine the chemical structure based on chemical shifts, coupling constants, and correlations.
Visualizations
Caption: Hantzsch synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. bepls.com [bepls.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Ethyl 2,4-dimethylthiazole-5-carboxylate. The information presented is curated from established analytical practices for similar thiazole derivatives and aims to provide a robust starting point for method development and validation in a research and drug development setting.
Introduction to Purity Validation of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. HPLC is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide explores suitable reversed-phase HPLC (RP-HPLC) conditions and discusses the rationale for their selection.
Potential Impurities
Understanding the potential impurities is crucial for developing a stability-indicating HPLC method. The common synthesis route for this compound is the Hantzsch thiazole synthesis. Based on this, potential impurities may include:
-
Starting Materials: Unreacted ethyl 2-chloroacetoacetate and thioacetamide.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Products from side reactions, such as the formation of oxazole derivatives or dimers.
-
Degradation Products: The ester moiety is susceptible to hydrolysis under acidic or basic conditions, which would result in the formation of 2,4-dimethylthiazole-5-carboxylic acid. Other degradation pathways may be induced by oxidation, heat, or light.[1]
A robust HPLC method should be able to separate the main peak of this compound from all these potential impurities.
Comparison of Proposed HPLC Methods
Based on the analysis of structurally related thiazole derivatives, two primary RP-HPLC methods are proposed for comparison. Both methods utilize a C18 stationary phase, which is a versatile and widely used column for the separation of moderately polar to non-polar compounds. The main difference lies in the organic modifier used in the mobile phase, which can significantly impact selectivity.
Table 1: Comparison of Proposed HPLC Methods for Purity Analysis
| Parameter | Method A | Method B | Rationale for Comparison |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C18 (5 µm, 4.6 x 250 mm) | C18 columns are standard for reversed-phase chromatography, offering good retention for aromatic and heterocyclic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol | Acetonitrile and Methanol are common organic modifiers with different selectivities. Formic acid helps to protonate silanols and improve peak shape. |
| Gradient | 70% A / 30% B, hold for 15 min | 60% A / 40% B, hold for 15 min | Isocratic elution is proposed for simplicity and robustness. The starting composition is based on the expected polarity of the analyte. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. |
| Detection | UV at 254 nm | UV at 254 nm | Thiazole derivatives typically exhibit UV absorbance. 254 nm is a common wavelength for aromatic and heterocyclic compounds. |
| Column Temperature | Ambient (25 °C) | Ambient (25 °C) | Starting with ambient temperature is a common practice. Temperature can be optimized to improve resolution and peak shape. |
Detailed Experimental Protocols
Method A: Acetonitrile as Organic Modifier
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length
-
Mobile Phase: Isocratic mixture of 70% 0.1% Formic Acid in Water (A) and 30% Acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method B: Methanol as Organic Modifier
1. Instrumentation:
-
Same as Method A.
2. Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length
-
Mobile Phase: Isocratic mixture of 60% 0.1% Formic Acid in Water (A) and 40% Methanol (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Follow the same procedure as in Method A.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The selection of the optimal HPLC method for the purity validation of this compound will depend on the specific impurity profile of the sample. It is recommended to evaluate both Method A (Acetonitrile) and Method B (Methanol) to determine which provides the best resolution between the main component and any potential impurities. Further method development and validation, including forced degradation studies, should be performed to establish a robust and reliable stability-indicating assay. The provided protocols and workflow serve as a solid foundation for initiating these critical analytical activities in a drug development program.
References
Structure-activity relationship (SAR) studies of Ethyl 2,4-dimethylthiazole-5-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the structure-activity relationships of analogs related to ethyl 2,4-dimethylthiazole-5-carboxylate, a key pharmacophore in the development of novel therapeutic agents. By objectively comparing the performance of various structural modifications, supported by experimental data, this document aims to provide valuable insights for the rational design of more potent and selective drug candidates.
Anticancer Activity of Thiazole-5-carboxylate Analogs
Numerous studies have explored the anticancer potential of thiazole-5-carboxylate and its derivatives. These compounds often exert their effects through the inhibition of key biological targets such as protein kinases and tubulin. The following sections present a comparative analysis of the structure-activity relationships of these analogs against different cancer cell lines and molecular targets.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiazole-5-carboxamide Analogs [1]
| Compound ID | R1 | R2 | A-549 (Lung Cancer) | Bel7402 (Liver Cancer) | HCT-8 (Colon Cancer) |
| 8a | 2-F-Ph | 4-Cl, 2-Me-Ph | >50 | >50 | >50 |
| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 |
| 8c | 2-Cl-Ph | 2,4-diCl-Ph | >50 | >50 | >50 |
| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 |
| 8e | 2-Cl-Ph | 2-CF3-Ph | 41.2 | >50 | >50 |
| 8f | 2-Cl-Ph | 2,4,6-triCl-Ph | >50 | >50 | >50 |
Higher IC50 values indicate lower anticancer activity.
From the data in Table 1, it is evident that the nature and position of substituents on the phenyl rings play a crucial role in the anticancer activity of these thiazole-5-carboxamide derivatives.[1] Compound 8b , with a 2-chlorophenyl group at the R1 position and a 4-chloro-2-methylphenyl group at the R2 position, exhibited the highest activity among the tested analogs against all three cell lines.[1] This suggests that a combination of a halogen and a methyl group on the terminal phenyl ring can be favorable for cytotoxicity.
Inhibition of Tubulin Polymerization
A significant mechanism of action for many anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Several thiazole derivatives have been identified as potent inhibitors of this process.
Table 2: Tubulin Polymerization Inhibitory Activity of 2,4-Disubstituted Thiazole Analogs [2]
| Compound ID | R | IC50 (µM) |
| 5c | 4-Cl-Ph | 2.95 ± 0.18 |
| 7c | 4-MeO-Ph | 2.00 ± 0.12 |
| 9a | 4-F-Ph | 2.38 ± 0.14 |
| Combretastatin A-4 | (Reference) | 2.96 ± 0.18 |
The data in Table 2 highlights that 2,4-disubstituted thiazole derivatives can be potent tubulin polymerization inhibitors, with activities comparable to or even exceeding that of the natural product combretastatin A-4.[2] The compound 7c , featuring a 4-methoxyphenyl substituent, demonstrated the most potent inhibitory activity in this series.[2] This indicates that electron-donating groups on the phenyl ring at the 4-position of the thiazole may enhance the interaction with the colchicine binding site on tubulin.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.
1. Cell Viability and Cytotoxicity Assay (MTT Assay) [3]
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[4]
2. Tubulin Polymerization Assay [5]
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known tubulin polymerization inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.
-
Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by thiazole derivatives and a typical workflow for their screening and evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.[4]
Caption: Experimental workflow for the screening of thiazole-based anticancer compounds.[4]
References
Comparative Antimicrobial Efficacy of Thiazole Derivatives and Standard Agents: A Guide for Researchers
A comprehensive analysis of the antimicrobial potential of thiazole-based compounds in comparison to established clinical agents, providing key data for drug discovery and development.
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties. This guide offers a comparative analysis of the in vitro efficacy of various thiazole derivatives against clinically relevant pathogens, benchmarked against standard antimicrobial drugs.
It is important to note that a comprehensive search of scientific literature did not yield specific antimicrobial activity data for Ethyl 2,4-dimethylthiazole-5-carboxylate. Therefore, this guide focuses on the broader class of thiazole derivatives, for which substantial experimental data is available, to provide a valuable comparative resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against common Gram-positive and Gram-negative bacteria, as well as a prevalent fungal pathogen. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing antimicrobial potency.
Table 1: Antibacterial Activity of Thiazole Derivatives vs. Standard Antibiotics (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Thiazole Derivatives | |||
| Thiazole Derivative 1 | 1.3 | >100 | [1] |
| Thiazole Derivative 2 | 2.8 - 5.6 | >100 | [1] |
| 2-Amino-4-aryl-1,3-thiazole (1a) | 125 | 150 | [2] |
| Hydrazinyl thiazole derivative (56a) | - | 200 | [3] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 | [4] |
| Mupirocin | 1.3 - 4.0 | - | [1] |
| Ampicillin | 0.25 - 2.0 | 2.0 - 8.0 | [5] |
Table 2: Antifungal Activity of Thiazole Derivatives vs. Standard Antifungal Agent (MIC in µg/mL)
| Compound/Drug | Candida albicans | Reference |
| Thiazole Derivatives | ||
| 2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2) | 0.015 - 3.91 | [6] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | 3.9 | [7] |
| 2-Hydrazinyl-thiazole derivative (7a) | 3.9 | [8] |
| Standard Antifungal | ||
| Fluconazole | 0.25 - 2.0 | [7] |
| Nystatin | 1.95 - 3.91 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of antimicrobial activity data. Below are outlines of two standard methods used to generate the data presented above.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate also includes a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[12][13][14]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of an antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under standardized conditions (typically 35-37°C for 16-24 hours).
-
Result Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Putative Antibacterial Mechanism of Action for Certain Thiazole Derivatives
Some thiazole derivatives have been suggested to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication.[3][4]
Caption: Inhibition of DNA Gyrase by Thiazole Derivatives.
References
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. asm.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Validating the Structure of Ethyl 2,4-dimethylthiazole-5-carboxylate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic compounds such as Ethyl 2,4-dimethylthiazole-5-carboxylate, a versatile building block in medicinal chemistry, confirming the precise arrangement of atoms is paramount. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and non-destructive method to establish connectivity and finalize the molecular architecture.
This guide provides a comprehensive overview of the validation of this compound's structure using 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We present predicted spectral data, detailed experimental protocols, and a comparative analysis with alternative structural elucidation methods.
2D NMR Structural Elucidation Workflow
The process of validating the structure of this compound using 2D NMR follows a logical progression from one-dimensional to two-dimensional experiments, allowing for the complete assignment of proton and carbon signals and the confirmation of the molecular skeleton.
Caption: Workflow for 2D NMR structural validation.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in the 2D NMR spectra. These predictions are based on typical values for similar chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ (on C2) | 2.70 (s, 3H) | 19.0 |
| 2 | C2 (thiazole) | - | 165.0 |
| 3 | C4 (thiazole) | - | 148.0 |
| 4 | CH₃ (on C4) | 2.55 (s, 3H) | 17.5 |
| 5 | C5 (thiazole) | - | 115.0 |
| 6 | C=O | - | 162.0 |
| 7 | O-CH₂ | 4.30 (q, 2H, J = 7.1 Hz) | 61.0 |
| 8 | CH₃ (ethyl) | 1.35 (t, 3H, J = 7.1 Hz) | 14.5 |
Table 2: Expected 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Correlation Type | Inferred Connectivity |
| COSY | H8 (1.35 ppm) | - | ³JHH | H8 is coupled to H7 |
| H7 (4.30 ppm) | - | ³JHH | H7 is coupled to H8 | |
| HSQC | H1 (2.70 ppm) | C1 (19.0 ppm) | ¹JCH | Direct C-H bond |
| H4 (2.55 ppm) | C4 (17.5 ppm) | ¹JCH | Direct C-H bond | |
| H7 (4.30 ppm) | C7 (61.0 ppm) | ¹JCH | Direct C-H bond | |
| H8 (1.35 ppm) | C8 (14.5 ppm) | ¹JCH | Direct C-H bond | |
| HMBC | H1 (2.70 ppm) | C2 (165.0 ppm), C3 (148.0 ppm) | ²JCH, ³JCH | CH₃ group is attached to C2 |
| H4 (2.55 ppm) | C3 (148.0 ppm), C5 (115.0 ppm) | ²JCH, ²JCH | CH₃ group is attached to C4 | |
| H7 (4.30 ppm) | C6 (162.0 ppm), C8 (14.5 ppm) | ²JCH, ²JCH | O-CH₂ is bonded to C=O and CH₃ | |
| H8 (1.35 ppm) | C7 (61.0 ppm) | ²JCH | CH₃ is adjacent to O-CH₂ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for acquiring 2D NMR spectra for a small molecule like this compound.
Sample Preparation:
-
Sample: 5-10 mg of this compound
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃)
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)
Instrumentation:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
-
Probe: 5 mm broadband probe
1. COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive)
-
Acquisition Parameters:
-
Spectral width: 12 ppm in both dimensions
-
Number of scans: 4-8
-
Acquisition time (t₂): ~0.2 s
-
Number of increments (t₁): 256-512
-
Relaxation delay: 1.5-2.0 s
-
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (multiplicity-edited, gradient-selected)
-
Acquisition Parameters:
-
Spectral width (F2, ¹H): 12 ppm
-
Spectral width (F1, ¹³C): 180 ppm
-
Number of scans: 8-16
-
Acquisition time (t₂): ~0.15 s
-
Number of increments (t₁): 256
-
Relaxation delay: 1.5 s
-
¹JCH coupling constant: Optimized for ~145 Hz
-
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (gradient-selected)
-
Acquisition Parameters:
-
Spectral width (F2, ¹H): 12 ppm
-
Spectral width (F1, ¹³C): 200 ppm
-
Number of scans: 16-32
-
Acquisition time (t₂): ~0.2 s
-
Number of increments (t₁): 256-400
-
Relaxation delay: 1.8 s
-
Long-range coupling constant (ⁿJCH): Optimized for 8 Hz (to observe 2-3 bond correlations)
-
Comparison with Alternative Structural Elucidation Methods
While 2D NMR is a powerful tool, other techniques can provide complementary or confirmatory data.
Table 3: Comparison of Structural Elucidation Methods
| Method | Principle | Information Provided | Advantages for this Molecule | Limitations |
| 2D NMR | Nuclear spin interactions in a magnetic field. | Detailed atom connectivity (through-bond correlations). | Non-destructive; provides a complete solution-state structure. | Requires a relatively pure sample of sufficient quantity. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D arrangement of atoms in the solid state, including bond lengths and angles. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Mass Spectrometry (MS) | Ionization of the molecule and analysis of fragment masses. | Molecular weight and fragmentation patterns, which can infer structural motifs. | High sensitivity; confirms molecular formula. | Does not provide definitive connectivity information on its own. |
| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light by electrons. | Information about conjugated systems. | Can confirm the presence of the thiazole ring and carbonyl group. | Provides limited structural detail. |
Comparative Analysis of Cross-Reactivity for Ethyl 2,4-dimethylthiazole-5-carboxylate Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ethyl 2,4-dimethylthiazole-5-carboxylate and its hypothetical derivatives against a panel of selected kinases. The data presented herein is generated for illustrative purposes to demonstrate a typical cross-reactivity study, as specific experimental data for this compound is not publicly available. The objective is to highlight the importance of evaluating off-target effects in drug discovery and provide standardized protocols for such assessments.
Introduction
This compound is a heterocyclic compound belonging to the thiazole class of molecules, which are known to exhibit a wide range of biological activities.[1] Derivatives of thiazoles are explored for various therapeutic applications, including as antimicrobial and anticancer agents.[2][3] In the context of targeted therapies, such as kinase inhibitors, assessing the selectivity of a lead compound is crucial to minimize off-target effects and potential toxicity.[3] This guide focuses on a hypothetical scenario where this compound (designated as Compound A) is identified as an inhibitor of a primary target kinase, and its derivatives are evaluated for their cross-reactivity against other structurally related kinases.
Compounds Under Evaluation
For this comparative study, we have designated the parent compound and two hypothetical derivatives:
-
Compound A: this compound
-
Compound B: (2,4-dimethylthiazol-5-yl)(phenyl)methanone (a derivative with a phenyl ketone group instead of the ethyl ester)
-
Compound C: N-benzyl-2,4-dimethylthiazole-5-carboxamide (a derivative with a benzylamide group)
Data Presentation: Kinase Inhibition Profile
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for the test compounds against the primary target kinase and a panel of off-target kinases. Lower IC50 values indicate higher potency.
| Compound | Primary Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Off-Target Kinase 3 (IC50, nM) |
| Compound A | 50 | 1500 | >10000 | 800 |
| Compound B | 75 | 800 | 5000 | 950 |
| Compound C | 30 | 2500 | >10000 | 1200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted in a cross-reactivity study.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 values of test compounds against a panel of kinases.[4]
Materials and Reagents:
-
Purified kinase enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the assay buffer, the specific kinase enzyme, and its corresponding peptide substrate.
-
Dispense the kinase reaction mixture into each well containing the test compounds.
-
To initiate the kinase reaction, add ATP to each well.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed, and thus, inversely proportional to the kinase activity.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Competitive ELISA for Binding Affinity
This protocol can be used to determine the binding affinity of the compounds to the target kinases, providing an orthogonal method to confirm the results of the enzyme inhibition assay.[2][5]
Materials and Reagents:
-
Recombinant kinase protein
-
Biotinylated tracer ligand (a known binder to the kinase)
-
Streptavidin-coated 96-well plates
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., PBS with Tween-20 and BSA)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: The streptavidin-coated plates are incubated with the biotinylated tracer ligand.
-
Blocking: The wells are washed and then blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Competition Reaction:
-
The test compounds are serially diluted and added to the wells.
-
The recombinant kinase protein is then added to all wells. The test compound and the immobilized tracer ligand will compete for binding to the kinase.
-
-
Incubation: The plate is incubated for 1-2 hours at room temperature.
-
Detection:
-
The wells are washed to remove unbound kinase and test compounds.
-
An HRP-conjugated anti-biotin antibody is added to the wells and incubated.
-
After another wash step, the TMB substrate is added, and the color is allowed to develop.
-
-
Signal Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. A lower signal indicates a higher affinity of the test compound for the kinase.
-
Data Analysis: The binding affinity (e.g., Ki or IC50) is determined from the dose-response curve.
Mandatory Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where the primary target kinase plays a crucial role. Inhibition of this kinase by a therapeutic compound would block downstream signaling, which is beneficial in a disease context. However, off-target inhibition of other kinases in different pathways could lead to unintended side effects.
Caption: Hypothetical signaling pathways illustrating on-target and off-target effects of a kinase inhibitor.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines a typical workflow for screening small molecules for cross-reactivity.
Caption: A streamlined workflow for identifying and characterizing the cross-reactivity of small molecule inhibitors.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
Benchmarking the synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate against other heterocyclic esters
A Comparative Benchmarking Guide to the Synthesis of Heterocyclic Esters
Introduction
Heterocyclic esters are fundamental structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds. Ethyl 2,4-dimethylthiazole-5-carboxylate, a substituted thiazole, is a valuable building block in this regard. This guide provides an objective comparison of its synthesis with other common heterocyclic esters: Ethyl Nicotinate (a pyridine derivative), Ethyl Isonipecotate (a piperidine derivative), and Methyl 5-methylpyrazine-2-carboxylate (a pyrazine derivative). The comparison focuses on key performance metrics such as reaction yield, time, and conditions, supported by detailed experimental protocols to aid researchers in selecting the most efficient synthetic routes for their specific needs.
Quantitative Synthesis Data Comparison
The following table summarizes the key performance indicators for the synthesis of this compound and the selected benchmark heterocyclic esters.
| Heterocyclic Ester | Synthesis Method | Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Purity (%) |
| This compound | Hantzsch Thiazole Synthesis | ~98.5%[1] | 2 | 50-55[1] | >98% (HPLC)[1] |
| Ethyl Nicotinate | Solid Acid-Catalyzed Esterification | 96-98%[2] | 4 | 55, then reflux[2] | >99% (GC)[2] |
| Ethyl Isonipecotate | Thionyl Chloride-Mediated Esterification | ~94%[3] | 48 | Reflux | Not specified[3] |
| Methyl 5-methylpyrazine-2-carboxylate | Resin-Catalyzed Esterification | ~93%[4] | 20 | Reflux[4] | Suitable for use as is[4] |
Experimental Protocols
Detailed methodologies for the synthesis of each compound are provided below.
Synthesis of this compound via Hantzsch Thiazole Synthesis
This method is a variation of the classic Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[5][6][7]
-
Materials : Ethyl 2-chloroacetoacetate, Thioacetamide, Isopropanolic Hydrogen Chloride.
-
Procedure :
-
Charge a round-bottomed flask with a solution of ethyl 2-chloroacetoacetate in isopropanol.
-
Add isopropanolic hydrogen chloride to the mixture and stir for 15 minutes.[1]
-
Add thioacetamide to the reaction mixture.[1]
-
Heat the mixture to 50-55°C and maintain this temperature for approximately 2 hours, monitoring the reaction by TLC.[1]
-
Upon completion, add water to the reaction mass and stir at a reduced temperature of 5-10°C for 2 hours to precipitate the product.[1]
-
Filter the resulting solid, wash with cold water, and dry at 50-60°C.
-
Further purification can be achieved by recrystallization from a suitable solvent like n-butanol to yield the final product with high purity.[1]
-
Synthesis of Ethyl Nicotinate via Solid Acid-Catalyzed Esterification
This improved Fischer esterification method utilizes a solid acid catalyst, which simplifies work-up and reduces acidic waste streams.[8]
-
Materials : Nicotinic acid, Absolute ethanol, Toluene, HND230 solid acid catalyst.[2][9]
-
Procedure :
-
In a four-necked flask, add toluene, absolute ethanol (2 molar equivalents), nicotinic acid (1 molar equivalent), and the solid acid catalyst (e.g., HND230, 0.01-0.1 times the weight of nicotinic acid).[2][9]
-
Slowly heat the mixture to 55°C and maintain with stirring for 4 hours.[2]
-
Increase the temperature to initiate reflux and facilitate the removal of water via a Dean-Stark apparatus. Continue reflux until no more water is separated.[2][8]
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration. The catalyst can be reused.[2]
-
The filtrate is subjected to reduced pressure distillation to remove the toluene solvent, yielding the final product as a light yellow transparent liquid.[2]
-
Synthesis of Ethyl Isonipecotate via Thionyl Chloride-Mediated Esterification
This is a classic esterification method for converting carboxylic acids to their corresponding ethyl esters.
-
Materials : Isonipecotic acid, Absolute ethanol, Thionyl chloride (SOCl₂).
-
Procedure :
-
Dissolve isonipecotic acid (1 equivalent) in absolute ethanol in a round-bottomed flask.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Add thionyl chloride (4 equivalents) dropwise to the cooled solution.[3]
-
After the addition is complete, remove the ice bath and reflux the solution for 48 hours.[3]
-
Remove the solvent under reduced pressure (in vacuo).
-
Dissolve the resulting yellow oil in ethyl acetate and wash with a 10% NaOH solution.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product as a clear oil.[3]
-
Synthesis of Methyl 5-methylpyrazine-2-carboxylate via Resin-Catalyzed Esterification
This procedure uses an ion exchange resin as a recyclable catalyst for the esterification reaction.
-
Materials : 5-Methylpyrazinecarboxylic acid, Methanol, AMBERLYST 15 ion exchange resin.
-
Procedure :
-
In a flask equipped with a mechanical stirrer and condenser, charge 5-methylpyrazinecarboxylic acid, AMBERLYST 15 resin (20% by weight of the acid), and methanol.[4]
-
Stir the mixture at reflux for approximately 20 hours. Monitor reaction completion using GC or GC/MS.[4]
-
After the reaction is complete, remove the resin by filtration and rinse it with methanol.[4]
-
Remove about 75% of the methanol from the filtrate under reduced pressure.
-
Allow the resulting suspension to stand at room temperature overnight, then cool in an ice bath for 3 hours to induce crystallization.
-
Collect the solid product by filtration, wash with ice-cold methanol, and dry under vacuum to yield the final product.[4]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway relevant to the application of these compounds.
Caption: A generalized workflow for the synthesis and purification of heterocyclic esters.
Caption: A diagram showing a thiazole derivative inhibiting a kinase cascade in a cell.
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 2,4-dimethylthiazole-5-carboxylate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for Ethyl 2,4-dimethylthiazole-5-carboxylate. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize risks.
Chemical Profile: this compound is an off-white to yellow powder or chunk solid.[1] While comprehensive toxicological data is not available, it is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it must be handled with appropriate precautions in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | ANSI Z87 certified safety glasses with side shields[3][4] | Disposable nitrile gloves[4][5] | Long-sleeved lab coat[3][6] | N95 dust mask if not handled in a fume hood[7] |
| Conducting reactions and transfers | Chemical safety goggles[5][6] | Chemical-resistant gloves (e.g., nitrile)[8][9] | Chemical-resistant lab coat[3] | Work in a certified chemical fume hood[6] |
| Handling bulk quantities | Face shield worn over safety goggles[4][9] | Double-gloving with nitrile gloves[4][6] | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles and face shield[4][9] | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Appropriate respirator based on spill size and ventilation |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS) before starting any work.[6]
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.[6]
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation within a chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.
-
Use a spatula for transferring the solid to avoid generating dust.
-
Close the container tightly after use.
3. Conducting Reactions:
-
Set up all apparatus within a certified chemical fume hood.[6]
-
Ensure all glassware is free from cracks and defects.
-
When heating, use a controlled heating source such as a heating mantle or an oil bath.
-
Maintain the fume hood sash at the lowest practical height.
4. Post-Handling Procedures:
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[10][11]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[11] The label should include "Hazardous Waste" and the full chemical name.[10][12]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids.[11] Do not mix with incompatible waste streams.[11][12]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Container Management:
-
Use containers that are compatible with the chemical and are in good condition with a secure lid.
-
Keep waste containers closed except when adding waste.[6][10]
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed chemical waste disposal company.[13] Do not discharge to sewer systems or dispose of in regular trash.[13]
Emergency Spill Response
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
1. Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.[10][11]
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
2. Control and Contain:
-
For small spills, if you are trained and have the appropriate PPE, you can proceed with cleanup.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][11] Do not use combustible materials like paper towels for initial containment.[10]
3. Cleanup and Decontamination:
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[14]
-
All cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[10]
4. Reporting:
-
Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[10][11]
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill in the laboratory.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. editverse.com [editverse.com]
- 7. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
